molecular formula C6H10ClN3 B2947009 1-(4-Chloro-1-methyl-1H-pyrazol-3-yl)-N-methylmethanamine CAS No. 1345510-60-2

1-(4-Chloro-1-methyl-1H-pyrazol-3-yl)-N-methylmethanamine

Cat. No.: B2947009
CAS No.: 1345510-60-2
M. Wt: 159.62
InChI Key: LSZQICIPIOEINE-UHFFFAOYSA-N
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Description

1-(4-Chloro-1-methyl-1H-pyrazol-3-yl)-N-methylmethanamine is a pyrazole derivative featuring a chloro substituent at the 4-position, a methyl group on the pyrazole nitrogen (1-position), and an N-methylmethanamine side chain at the 3-position (Figure 1). Pyrazole-based amines are often explored in medicinal chemistry for their bioactivity, particularly as kinase inhibitors, serotonin reuptake modulators, or antimicrobial agents .

Properties

IUPAC Name

1-(4-chloro-1-methylpyrazol-3-yl)-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClN3/c1-8-3-6-5(7)4-10(2)9-6/h4,8H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSZQICIPIOEINE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NN(C=C1Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-1-methyl-1H-pyrazol-3-yl)-N-methylmethanamine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as 1,3-diketones or β-keto esters, under acidic or basic conditions.

    Methylation: The methyl group at position 1 can be introduced via methylation reactions using methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloro Position

The 4-chloro group participates in nucleophilic aromatic substitution (SNAr) under basic or catalytic conditions:

Reaction TypeReagents/ConditionsProductYieldSource
IodinationI₂, CuI, DMF, 80°C, 12 h1-(4-Iodo-1-methyl-1H-pyrazol-3-yl)-N-methylmethanamine68%
AminationNH₃ (aq.), Pd/C, EtOH, 100°C, 24 h1-(4-Amino-1-methyl-1H-pyrazol-3-yl)-N-methylmethanamine52%

Alkylation and Amine Coupling

The secondary amine undergoes alkylation and coupling reactions:

  • N-Alkylation : Reaction with alkyl halides (e.g., ethyl bromide) in DMF using Cs₂CO₃ as a base .

  • Schiff base formation : Condensation with aldehydes (e.g., benzaldehyde) in ethanol under reflux .

Example :

  • Reaction with 2-bromo-1-phenylethanone in DMF/Cs₂CO₃ yields a ketone intermediate, which is subsequently reduced to the alcohol using NaBH₄ .

Reduction Reactions

The amine group participates in reductive transformations:

SubstrateReagents/ConditionsProductYieldSource
Ketone derivativeNaBH₄, EtOH, 45–50°C, 1 hSecondary alcohol57%

Oxidation and Stability

  • Oxidation : The amine is resistant to mild oxidants (e.g., H₂O₂) but forms N-oxide derivatives under strong oxidative conditions (e.g., mCPBA) .

  • Thermal stability : Decomposes above 200°C without solvent, but remains stable in acidic/basic aqueous solutions (pH 2–12).

Mechanistic Insights

  • SNAr reactivity : The chloro group’s activation is enhanced by electron-withdrawing effects of the pyrazole ring.

  • Steric effects : N-Methylation on the pyrazole reduces steric hindrance, favoring nucleophilic attack at the 4-position.

Scientific Research Applications

1-(4-Chloro-1-methyl-1H-pyrazol-3-yl)-N-methylmethanamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-1-methyl-1H-pyrazol-3-yl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Features

The compound’s closest analogs differ in substituents on the pyrazole ring or the amine side chain (Table 1).

Table 1: Structural Comparison of Key Analogs

Compound Name Key Structural Features Molecular Formula Molecular Weight
1-(4-Chloro-1-methyl-1H-pyrazol-3-yl)-N-methylmethanamine (Target) 4-Cl, 1-CH₃ on pyrazole; N-methylmethanamine at C3 C₆H₁₁ClN₃* 160.63*
N-methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine 1-Ph on pyrazole; N-methylmethanamine at C4 C₁₁H₁₃N₃ 187.24
1-(3-(1H-pyrazol-1-yl)phenyl)-N-methylmethanamine Pyrazole linked to phenyl; N-methylmethanamine at C1 C₁₁H₁₃N₃ 187.24
1-(1,5-bis(4-chlorophenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamine Pyrrole core with dual 4-Cl-Ph groups; N-methylmethanamine at C3 C₁₉H₁₈Cl₂N₂ 357.27
N-((4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)methanamine 4-F-Ph and Ph on pyrazole; methylene-methanamine at C4 C₁₇H₁₅FN₂ 274.32

*Calculated based on structural formula.

Key Observations :

  • The target compound’s chloro and methyl groups enhance hydrophobicity compared to phenyl-substituted analogs (e.g., ).
  • Pyrrole-based derivatives (e.g., ) exhibit larger molecular weights due to extended aromatic systems.

Physicochemical Properties

Limited data exist for the target compound, but analogs provide benchmarks:

  • Melting Points : Pyrazole carboxamides in show MPs ranging from 123–183°C, influenced by aromaticity and hydrogen bonding . The target compound’s simpler structure may result in a lower MP (~100–150°C).
  • Solubility : N-methylmethanamine derivatives (e.g., ) are typically soluble in polar aprotic solvents (DMF, DMSO) but less so in water due to hydrophobic substituents.

Biological Activity

1-(4-Chloro-1-methyl-1H-pyrazol-3-yl)-N-methylmethanamine, a compound belonging to the pyrazole class, has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant studies highlighting its antimicrobial and cytotoxic effects.

Synthesis

The synthesis of this compound typically involves the reaction of 4-chloro-1-methylpyrazole with N-methylmethanamine under controlled conditions. The compound's structure can be confirmed using various spectroscopic methods, including NMR and FTIR.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of pyrazole derivatives, including our compound of interest. For instance, a study demonstrated that pyrazole derivatives exhibited significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative species. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Table 1: Antimicrobial Activity of Pyrazole Derivatives

Compound NameBacterial StrainZone of Inhibition (mm)
This compoundE. coli15
S. aureus18
P. aeruginosa12

Data adapted from various studies on pyrazole derivatives.

Cytotoxicity Studies

Cytotoxicity assays have also been performed to evaluate the effects of this compound on cancer cell lines. Preliminary results suggest that it exhibits cytotoxic effects against several cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). The mechanism may involve apoptosis induction through the activation of caspases.

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
A54925Apoptosis via caspase activation
MCF730Cell cycle arrest

Data derived from cytotoxicity assays conducted on selected cell lines.

Case Studies

A notable case study evaluated the efficacy of a series of pyrazole derivatives, including our compound, in treating multidrug-resistant bacterial infections. The study highlighted that compounds with a similar structure showed promising results in overcoming resistance mechanisms in bacteria.

Research Findings

Recent research has focused on elucidating the biochemical pathways affected by this compound. It has been suggested that it may target specific enzymes involved in metabolic processes, enhancing its potential as a therapeutic agent.

Key Findings:

  • Antimicrobial Efficacy: Active against both Gram-positive and Gram-negative bacteria.
  • Cytotoxic Potential: Significant activity against lung and breast cancer cell lines.
  • Mechanistic Insights: Potential involvement in apoptosis and metabolic inhibition.

Q & A

Basic: What are the recommended safety protocols for handling 1-(4-Chloro-1-methyl-1H-pyrazol-3-yl)-N-methylmethanamine in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Use full-body chemical-resistant suits, nitrile gloves, and safety goggles. Respiratory protection requires OV/AG/P99 (US) or ABEK-P2 (EU) filters for prolonged exposure .
  • Engineering Controls: Work under fume hoods with ≥100 fpm face velocity to minimize aerosol formation. Ensure local exhaust ventilation for dust control .
  • Storage: Store in sealed containers away from incompatible materials (exact incompatibilities remain uncharacterized). Monitor storage areas for leaks or degradation .

Basic: What synthetic routes are commonly employed for the preparation of this compound?

Answer:

  • Mannich Reaction: Analogous pyrazole derivatives are synthesized via Mannich reactions using formaldehyde and methylamine. For example, 4-chloro-2-(1H-pyrazol-3-yl)phenol reacts with diaza-18-crown-6 under reflux in acetonitrile to yield bis-pyrazole derivatives (98% yield) .
  • Multi-Step Functionalization: Start with 4-chloro-1-methylpyrazole, followed by N-methylation using methyl iodide in THF with NaH as a base. Purify via column chromatography (silica gel, hexane/ethyl acetate) .

Basic: How can researchers characterize the purity and structural integrity of this compound?

Answer:

  • Spectroscopy: 1H/13C NMR (e.g., δ ~2.8 ppm for N-CH3, δ ~7.5 ppm for pyrazole protons) and high-resolution mass spectrometry (HRMS) for molecular ion confirmation.
  • Chromatography: HPLC (C18 column, methanol/water) with ≥95% purity threshold.
  • Elemental Analysis: Validate C, H, N percentages within ±0.3% of theoretical values .

Advanced: How can computational chemistry tools optimize the synthesis of this compound?

Answer:

  • Reaction Path Search: Use quantum mechanical calculations (DFT, B3LYP/6-31G*) to model transition states and identify low-energy pathways for key steps like N-methylation .
  • Condition Optimization: Machine learning (e.g., ICReDD’s platform) can predict optimal solvent systems, temperatures, and catalyst loads by training on historical reaction data .
  • Yield Prediction: Neural networks analyze substituent effects on pyrazole reactivity to prioritize high-yield synthetic routes .

Advanced: What experimental strategies resolve contradictions in reported physicochemical properties of this compound?

Answer:

  • Melting Point Discrepancies: Perform differential scanning calorimetry (DSC) at 10°C/min under nitrogen to confirm thermal transitions. Cross-validate with capillary tube methods .
  • Solubility Conflicts: Use shake-flask assays in buffered solutions (pH 1–13) with UV-Vis quantification. Compare with logP predictions (e.g., XLogP3) for consistency .
  • Reactivity Studies: Conduct stability tests under varied conditions (light, humidity) using accelerated aging protocols. Monitor degradation via LC-MS .

Advanced: What methodological approaches assess the biological activity of pyrazole derivatives like this compound?

Answer:

  • In Vitro Screening: Use HEK293 cells transfected with target receptors (e.g., GPCRs) for binding affinity assays (IC50 determination via fluorescence polarization) .
  • In Vivo Models: Test anticonvulsant activity in maximal electroshock (MES) or subcutaneous pentylenetetrazol (scPTZ) rodent models. Dose at 30–100 mg/kg and monitor seizure latency .
  • Toxicity Profiling: Perform Ames tests for mutagenicity and acute toxicity studies (OECD 423) to classify GHS hazard categories .

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